High affinity PKA inhibitor (Ki = 2.3 nM).
PKA Inhibitor IV
CAS No.: 99534-03-9
Cat. No.: VC20759029
Molecular Formula: C94H148N32O31
Molecular Weight: 2222.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 99534-03-9 |
---|---|
Molecular Formula | C94H148N32O31 |
Molecular Weight | 2222.4 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Standard InChI | InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |
Standard InChI Key | AXOXZJJMUVSZQY-OCDBTFLZSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N |
SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
PKA Inhibitor IV, also known as Peptide Inhibitor IP-20, is a synthetic peptide that specifically inhibits Protein Kinase A (PKA), a crucial enzyme in various cellular signaling pathways. The molecular formula of PKA Inhibitor IV is C94H148N32O31, with a molecular weight of approximately 2222.4 g/mol. This compound has garnered attention for its potential applications in research and therapeutic settings, particularly in modulating PKA-related signaling pathways.
Mechanism of Action
PKA Inhibitor IV functions by binding to the catalytic subunit of PKA, effectively blocking its activity. This inhibition is primarily due to the presence of a pseudosubstrate sequence within the peptide that mimics the natural substrates of PKA but cannot be phosphorylated. As a result, PKA Inhibitor IV serves as a competitive inhibitor, preventing the phosphorylation of target proteins by PKA.
Binding Affinity
The binding affinity of PKA Inhibitor IV has been studied in various contexts:
-
Inhibition Constant (Ki): The Ki value for PKA Inhibitor IV is reported to be in the low nanomolar range, indicating its high potency as an inhibitor.
Biological Significance
PKA plays a pivotal role in numerous physiological processes such as metabolism, gene expression, and cell growth. By inhibiting PKA activity, PKA Inhibitor IV can influence these processes and has been utilized in research to elucidate the role of PKA in various signaling pathways.
Research Applications
PKA Inhibitor IV has been employed in studies to investigate:
-
The role of PKA in cancer progression.
-
The modulation of metabolic pathways.
-
The interaction between PKA and other signaling molecules.
Recent Findings and Studies
Recent studies have highlighted the specificity and effectiveness of PKA Inhibitor IV in inhibiting PKA:
-
Study Findings: In one study, it was shown that at concentrations as low as 0.11 nM, PKA inhibitors could significantly reduce the activity of PKA without affecting other kinases .
-
Comparative Analysis: Compared to other inhibitors such as PKI (6–22) amide, PKA Inhibitor IV exhibited superior selectivity for PKA over other kinases .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume